4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol
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Description
“4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . This compound is part of a family of compounds that have shown good anti-neuroinflammation properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring possesses hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring in “this compound” can undergo various chemical reactions. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may facilitate interactions with target proteins or enzymes, leading to inhibition or modulation of their activity.
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with the biochemical pathways essential for the survival and replication of pathogens .
Pharmacokinetics
Its predicted properties include a boiling point of 4118±470 °C and a density of 1421±006 g/cm3 . Its pKa, a measure of acid dissociation and an important factor in drug absorption, is predicted to be 8.10±0.15 .
Result of Action
Based on its potential anti-infective properties, it may inhibit the growth or replication of pathogens, leading to their eventual elimination .
Future Directions
Properties
IUPAC Name |
4-(3-amino-1,2,4-oxadiazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-7(13-11-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBIGWDTVEBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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